molecular formula C8H15ClN2O3S B1418493 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide CAS No. 1157073-39-6

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Cat. No. B1418493
M. Wt: 254.74 g/mol
InChI Key: KZPWBYBSJJIWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, also known as CMP-Neu5Ac or acivicin, is a synthetic molecule that has been used in scientific research for over four decades. It is a highly versatile molecule that has been used in a wide range of applications, including biochemistry, physiology, and pharmacology. CMP-Neu5Ac has been used to inhibit the activity of enzymes, to study the role of specific enzymes in metabolic pathways, and to evaluate the effects of drugs on the body.

Scientific Research Applications

  • Synthesis of Dronedarone Hydrochloride : The compound was used in the synthesis of Dronedarone Hydrochloride, a medication for heart rhythm disorders. N-(2-Butylbenzofuran-5-yl) acetamide and 4-(3-chloropropoxy) benzoyl chloride underwent a reaction, followed by a series of steps including hydrolysis, sulfonation with methanesulfonyl chloride, and salification to produce Dronedarone Hydrochloride. This process highlights the compound's role in complex organic synthesis (Feilong, 2011).

  • Adaptive Tabu Tenure Computation in Local Search : In a multi-step method, the compound was involved in producing methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, acetate (VII), also known as AMSA. This demonstrates its use in the production of complex organic molecules, specifically in the pharmaceutical context (Devarenne, Mabed, & Caminada, 2008).

  • Biological Evaluation of Antimicrobial Nano-Materials : The compound's derivatives were tested for antimicrobial activities against pathogenic bacteria and Candida species. It showed effectiveness against fungi, particularly C. utilis, indicating its potential in antimicrobial research (Mokhtari & Pourabdollah, 2013).

  • Structure and Intramolecular Hydrogen Bonds Study : The compound was involved in a study examining the structure and intramolecular hydrogen bonds of similar molecules. This research contributes to understanding the chemical properties and bonding behavior of such compounds (Sterkhova et al., 2006).

  • Synthesis of Various Derivatives for Chemical Studies : The compound has been used in the synthesis of various derivatives, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. These derivatives were studied for their conformations and chemical behavior, enhancing understanding in organic chemistry and molecular design (Ishmaeva et al., 2015).

properties

IUPAC Name

2-chloro-N-(1-methylsulfonylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O3S/c1-15(13,14)11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPWBYBSJJIWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.